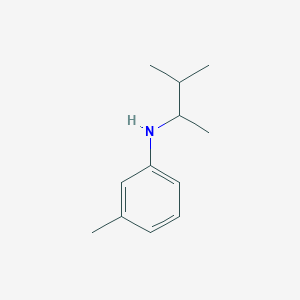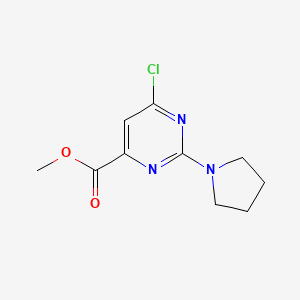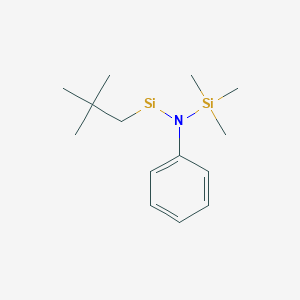
CID 86769212
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 86769212” is a chemical entity registered in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation methods for CID 86769212 involve specific synthetic routes and reaction conditions. These methods typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors, automated control systems, and advanced purification techniques to produce the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: CID 86769212 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired chemical transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
CID 86769212 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it is used in studies of cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic interventions. In industry, it is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of CID 86769212 involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological effects, depending on the specific context and application. The molecular targets and pathways involved in the mechanism of action of this compound are currently the subject of ongoing research.
Comparaison Avec Des Composés Similaires
CID 86769212 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures and properties, such as CID 86769213 and CID 86769214. These compounds share some common features with this compound but also have distinct differences that make each compound unique in its own right.
Propriétés
Formule moléculaire |
C14H25NSi2 |
|---|---|
Poids moléculaire |
263.52 g/mol |
InChI |
InChI=1S/C14H25NSi2/c1-14(2,3)12-16-15(17(4,5)6)13-10-8-7-9-11-13/h7-11H,12H2,1-6H3 |
Clé InChI |
TVZKCPSLNOZVPK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C[Si]N(C1=CC=CC=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


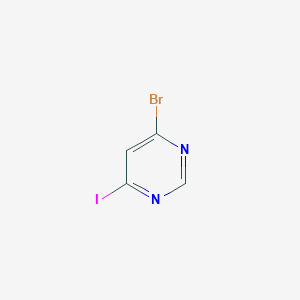
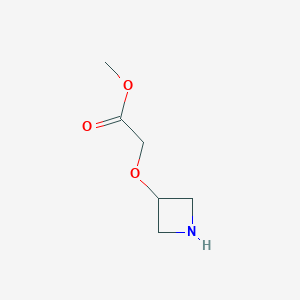
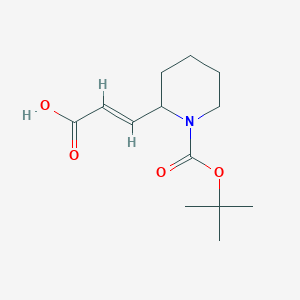
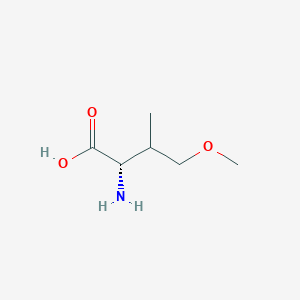
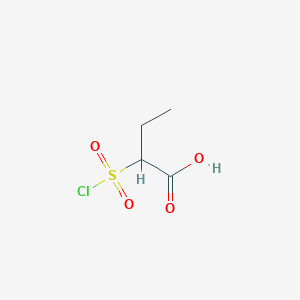
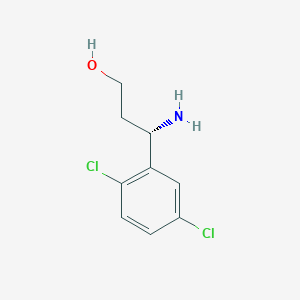
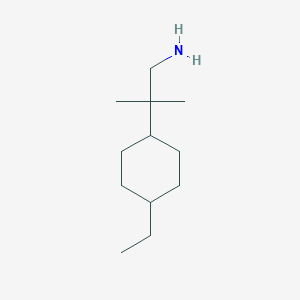
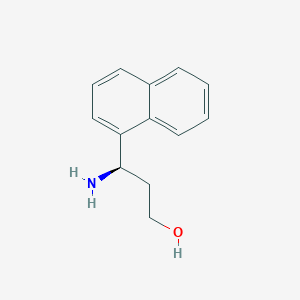
![7-(Aminomethyl)-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13078837.png)


